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Compound of Interest

Compound Name: Demethylolivomycin B

Cat. No.: B1229830

For Researchers, Scientists, and Drug Development Professionals

Demethylolivomycin B is a member of the aureolic acid family of antibiotics, a group of
polyketide-derived natural products known for their potent antitumor and antimicrobial activities.
While specific, publicly available spectroscopic data for demethylolivomycin B is limited, this
guide provides a comprehensive overview of the expected spectroscopic characteristics and
the methodologies typically employed for the structural elucidation of this class of compounds.
The information presented is based on the analysis of closely related analogs, such as
olivomycin A and B.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for demethylolivomycin B, extrapolated from known data for
olivomycin B. These values serve as a reference for the identification and characterization of
this compound.

Table 1: Predicted 3C NMR Chemical Shifts for the Aglycone Core of Demethylolivomycin B
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Atom No. Predicted Chemical Shift (6, ppm)
1 ~190
2 ~50
3 ~210
4 ~85
4a ~140
5 ~115
6 ~160
6a ~110
7 ~145
8 ~118
9 ~162
10 ~105
10a ~135
11 ~112
12 ~158
12a ~108
1 ~75
2 ~205
3 ~45
4 ~25
5 ~20

Note: The demethylation is presumed to occur at one of the methoxy groups on the aglycone or
sugar moieties, which would lead to a significant upfield shift for the attached carbon and the
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loss of the corresponding methoxy signal in both *H and 3C NMR spectra.

Table 2: Predicted *H NMR Data for Key Protons in Demethylolivomycin B

S Prt?dicted Chemical Multiplicity Coupling Constant
Shift (0, ppm) (J, Hz)

H-5 ~7.2 d ~8.0

H-7 ~7.5 S

H-11 ~7.0 d ~8.0

OCHs ~3.8-4.0 S

Sugar Protons ~3.0-5.5 m

Methyl Protons ~1.0-1.5 d/s ~6.0-7.0

Table 3: Predicted Mass Spectrometry Data for Demethylolivomycin B

lonization Mode Predicted m/z lon Type

ESI+ [M+Na]* Sodium Adduct

ESI+ [M+H]* Protonated Molecule
ESI- [M-H]~ Deprotonated Molecule

Note: The exact mass will depend on the specific site of demethylation compared to olivomycin
B (CseHs0026). High-resolution mass spectrometry (HRMS) would be essential for confirming

the elemental composition.

Experimental Protocols

The structural elucidation of novel or modified natural products like demethylolivomycin B
relies on a standardized workflow.

Isolation and Purification Workflow
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1. Fermentation of Producing Organism
(e.g., Streptomyces sp.)

'

2. Solvent Extraction of Biomass/Broth
(e.g., Ethyl Acetate)

'

3. Initial Fractionation
(e.g., Silica Gel Column Chromatography)

4. Bioassay-Guided Fractionation
(Screening for Activity)

5. Further Purification
(e.g., Sephadex LH-20, HPLC)

'
>

Click to download full resolution via product page

Caption: General workflow for the isolation of demethylolivomycin B.

Structure Elucidation Protocol

e Mass Spectrometry (MS):

o Technique: Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

o Purpose: To determine the molecular weight and elemental composition of the parent

molecule and its fragments.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: To identify the number and types of protons and their neighboring environments.
o 13C NMR: To determine the number and types of carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and
carbons, allowing for the assembly of the molecular structure.

o NOESY: To determine the relative stereochemistry of the molecule.

Spectroscopic Analysis Workflow

(Pure Demethylolivomycin B Sample)

NMR Spectroscopy
(1D and 2D)

Mass Spectrometry (HRMS)

Propose 2D Structure

Determine Relative Stereochemistry
(NOESY, Coupling Constants)

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of demethylolivomycin B.
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Signaling Pathway Involvement

Aureolic acid antibiotics, including the olivomycin family, are known to exert their biological
effects primarily through the inhibition of DNA and RNA synthesis. This is achieved by binding
to the minor groove of GC-rich regions of DNA.

Mechanism of Action Pathway

Inhibition DNA Replication
Bindsto_y ( GC-Rich DNA DMB-DNA Complex
Minor Groove
Inhibition RNA Transcription
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Caption: Proposed mechanism of action for demethylolivomycin B.

This guide provides a foundational understanding for researchers initiating work on
demethylolivomycin B. The successful characterization will ultimately depend on the
empirical data obtained from the isolated compound.

 To cite this document: BenchChem. [Spectroscopic and Structural Analysis of
Demethylolivomycin B: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1229830#demethylolivomycin-b-spectroscopic-
data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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